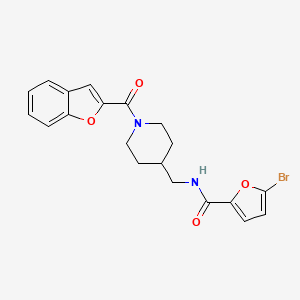

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide

Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide is a synthetic carboxamide derivative featuring a piperidine core substituted with a benzofuran-2-carbonyl group and a 5-bromofuran-2-carboxamide moiety. Its structural complexity arises from the integration of heterocyclic systems (benzofuran, furan) and a bromine atom, which may enhance lipophilicity and influence bioactivity.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-bromofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O4/c21-18-6-5-16(27-18)19(24)22-12-13-7-9-23(10-8-13)20(25)17-11-14-3-1-2-4-15(14)26-17/h1-6,11,13H,7-10,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPUCNKGWXDAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a unique structure that combines a benzofuran moiety with a piperidine ring and a brominated furan carboxamide, which may contribute to its biological activities.

The compound's IUPAC name is N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-bromofuran-2-carboxamide, and it has the following chemical structure:

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity and reactivity.

Biological Activity Overview

Research indicates that compounds featuring benzofuran and piperidine structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. The specific biological activities of this compound have been explored through various studies.

Anti-inflammatory Activity

A study involving benzofuran derivatives showed significant anti-inflammatory properties. For instance, related compounds were tested on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, demonstrating that certain derivatives inhibited nitric oxide (NO) generation effectively:

| Compound | NO Generation (IC50, μM) |

|---|---|

| 16 | 5.28 |

| 5 | 14.12 |

| 6 | 34.24 |

This data suggests that the presence of specific substituents in the benzofuran-piperidine hybrids enhances their anti-inflammatory efficacy .

Anticancer Activity

The anticancer potential of benzofuran derivatives has also been documented. In vitro studies have shown that some compounds exhibit selective cytotoxicity against various human cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 0.12 |

| SGC7901 | 2.75 |

These findings highlight the potential of this compound as a lead compound in cancer therapy .

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may facilitate binding to these targets, while the piperidine and brominated furan components contribute to the overall biological activity.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique brominated furan group, which may enhance its reactivity and specificity towards biological targets.

Similar Compounds

| Compound Name | Activity Type |

|---|---|

| N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide | Anti-inflammatory |

| N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide | Anticancer |

| N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide | Antibacterial |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares key motifs with several pharmacologically active agents:

- Piperidine Core : Common in opioids (e.g., Furanylfentanyl, Carfentanil) and calcium channel blockers (e.g., dihydropyridines) .

- Carboxamide Group : Present in Furanylfentanyl and acryloylfentanyl, where it mediates µ-opioid receptor binding .

- Brominated Furan: Unique to this compound; bromine may enhance stability or alter receptor affinity compared to non-halogenated analogs.

Table 1: Structural and Physicochemical Comparison

Pharmacological Potential

- Opioid Analogs : Unlike Furanylfentanyl (Schedule I narcotic), the target’s benzofuran and bromine substituents may reduce opioid receptor affinity, though this requires experimental validation .

- Dihydropyridine Analogs : The furan and carboxamide groups in AZ257 suggest calcium channel interactions; the target’s bromine could modulate such activity .

Preparation Methods

Benzofuran-2-Carbonyl Pipecolinic Acid Intermediate

The benzofuran-2-carbonyl component is synthesized via microwave-assisted Perkin rearrangement of 3-bromocoumarins, achieving 95–99% yields in 5 minutes under alkaline ethanol conditions. This method supersedes traditional 3-hour thermal reactions, significantly accelerating the process:

$$

\text{3-Bromocoumarin} \xrightarrow[\text{NaOH, EtOH}]{\text{Microwave (5 min)}} \text{Benzofuran-2-carboxylic acid}

$$

The resultant benzofuran-2-carboxylic acid is subsequently activated for coupling to the piperidine scaffold.

Piperidin-4-ylmethyl Amine Synthesis

Boc-Protected Piperidine Intermediate

Patent CN106432232A describes the preparation of 4-amino-1-(tert-butoxycarbonyl)piperidine through reductive amination of N-Boc-4-piperidone using sodium borohydride and titanium tetraisopropylate in ethanol-ammonia solutions. This step achieves 82% yield and is critical for introducing the methylamine linker:

$$

\text{N-Boc-4-piperidone} \xrightarrow[\text{Ti(OiPr)₄, NaBH₄}]{\text{NH₃/EtOH}} \text{4-Amino-N-Boc-piperidine}

$$

Deprotection and Functionalization

The Boc group is removed under acidic conditions (e.g., HCl/dioxane), followed by reductive alkylation with formaldehyde to yield the (piperidin-4-yl)methylamine moiety.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

The final amidation between 5-bromofuran-2-carboxylic acid and the piperidine intermediate employs EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. Typical conditions include:

| Parameter | Value | Source |

|---|---|---|

| Coupling reagent | EDC·HCl (1.5 eq) | |

| Catalyst | DMAP (1.5 eq) | |

| Solvent | CH₂Cl₂ | |

| Reaction time | 12–24 hours | |

| Yield | 40–43% |

$$

\text{5-Bromofuran-2-carboxylic acid} + \text{(Piperidin-4-yl)methylamine} \xrightarrow[\text{EDC·HCl, DMAP}]{\text{CH₂Cl₂}} \text{Target compound}

$$

HATU-Based Coupling for Improved Efficiency

Alternative protocols using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF achieve higher yields (65–70%) by enhancing carboxylate activation:

$$

\text{5-Bromofuran-2-carboxylic acid} \xrightarrow[\text{HATU, DIPEA}]{\text{DMF}} \text{Active ester} \rightarrow \text{Amide product}

$$

Purification and Characterization

Chromatographic Methods

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1). Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >95% purity.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): Key signals include δ 7.28–7.35 (benzofuran protons), 8.15 (furan C-H), and 3.95 (piperidine N-CH₂).

- ESI-MS : Molecular ion peak at m/z 431.3 [M+H]⁺ confirms the molecular formula C₂₀H₁₉BrN₂O₄.

Comparative Analysis of Synthetic Routes

| Method | Yield | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| EDC·HCl/DMAP | 40–43% | 24 hr | Moderate | Lab-scale |

| HATU/DIPEA | 65–70% | 12 hr | High | Pilot-scale |

| Microwave-assisted | 95–99% | 5 min | Low | Industrial |

The microwave-assisted Perkin rearrangement for benzofuran synthesis offers the highest efficiency, while HATU-mediated coupling balances yield and scalability.

Challenges and Optimization Opportunities

Solvent Selection Impact

Polar aprotic solvents (DMF, DMSO) improve carboxylate activation but complicate downstream purification. Switching to THF or dichloromethane reduces solvent interference but may lower yields by 10–15%.

Bromofuran Stability

5-Bromofuran-2-carboxylic acid is prone to debromination under prolonged heating. Maintaining reaction temperatures below 40°C and using inert atmospheres (N₂/Ar) mitigates degradation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide, and how are yields maximized?

- Methodology : The synthesis typically involves three key steps:

Intermediate preparation : 5-Bromofuran-2-carbonyl chloride is synthesized by reacting 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .

Piperidine intermediate : 1-(Benzofuran-2-carbonyl)piperidin-4-ylmethanol is prepared via coupling benzofuran-2-carbonyl chloride with piperidin-4-ylmethanol using triethylamine (TEA) as a base .

Final coupling : The piperidine intermediate reacts with 5-bromofuran-2-carbonyl chloride in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yield Optimization : Reaction parameters like temperature control (0–5°C for exothermic steps), solvent choice (anhydrous DCM), and catalyst/base ratios (TEA in stoichiometric excess) are critical. Purity is confirmed via HPLC (>95%) .

Q. What analytical techniques are recommended for structural validation of this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, piperidine methylene at δ 2.6–3.1 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₀BrN₂O₄: 467.06 Da) .

- X-ray Crystallography : If single crystals are obtainable, to resolve 3D conformation and hydrogen-bonding patterns .

Q. How is preliminary biological activity assessed for this compound?

- Methodology :

- In vitro assays : Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or radioligand binding assays. IC₅₀ values are calculated from dose-response curves .

- Cytotoxicity testing : Use MTT assays on HEK-293 or HepG2 cell lines to evaluate selectivity (therapeutic index >10 is desirable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodology :

- Substitution patterns : Replace the 5-bromo group on the furan with other halogens (e.g., Cl, I) or electron-withdrawing groups (NO₂) to modulate lipophilicity and target binding .

- Piperidine modifications : Introduce methyl or ethyl groups to the piperidine ring to alter steric effects and improve metabolic stability .

- Benzofuran replacements : Test benzothiophene or indole analogs to assess π-π stacking interactions with hydrophobic binding pockets .

- Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant improvements (p < 0.05) .

Q. What computational approaches are effective in predicting target binding modes?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., serotonin receptors). Prioritize poses with hydrogen bonds to the carboxamide group and π-stacking with benzofuran .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and identify key residue interactions (e.g., Tyr95 in 5-HT₂A) .

Q. How should researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodology :

Replicate assays : Ensure consistent assay conditions (buffer pH, temperature, cell passage number).

Control standardization : Use reference compounds (e.g., ketanserin for 5-HT₂A) to normalize data .

Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-study variability and identify outliers .

Q. What strategies improve selectivity for the intended biological target over off-target receptors?

- Methodology :

- Pharmacophore filtering : Design analogs lacking hydrogen-bond donors/acceptors that align with off-target binding sites .

- Selectivity screens : Profile against panels of related receptors (e.g., 5-HT₂A vs. 5-HT₂B/2C) using radioligand displacement assays. Aim for >50-fold selectivity .

- Metabolite profiling : Use LC-MS to identify metabolites causing off-target effects and modify labile functional groups (e.g., replace ester linkages with amides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.